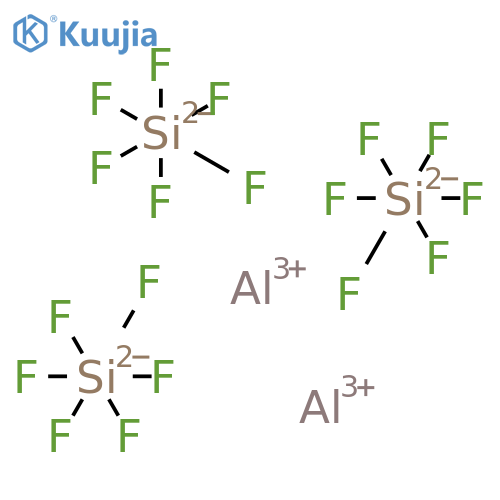Cas no 17099-70-6 (aluminium hexafluorosilicate)

aluminium hexafluorosilicate structure
商品名:aluminium hexafluorosilicate
CAS番号:17099-70-6
MF:Al2F18Si3
メガワット:480.190843582153
CID:95435
aluminium hexafluorosilicate 化学的及び物理的性質
名前と識別子
-
- aluminium hexafluorosilicate
- aluminium fluorosilicate
- aluminum hexafluorosilicate (2:3)
- aluminum silicon(4+) fluoride (2:3:18)
- ALUMINUM HEXAFLUOROSILICATE)
-
- インチ: 1S/2Al.3F6Si/c;;3*1-7(2,3,4,5)6/q2*+3;3*-2
- InChIKey: YOKYIYGYAGPUHG-UHFFFAOYSA-N
- ほほえんだ: [Al+3].[Al+3].[Si-2](F)(F)(F)(F)(F)F.[Si-2](F)(F)(F)(F)(F)F.[Si-2](F)(F)(F)(F)(F)F
計算された属性
- せいみつぶんしりょう: 479.8649
じっけんとくせい
- 密度みつど: 1.918 g/cm3
- ゆうかいてん: decomposes at ~1000℃ [MER06]
- ようかいど: 溶于H2O
- PSA: 0
- ようかいせい: soluble H2O, decomposes in hot H2O [MER06]
aluminium hexafluorosilicate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| City Chemical | A4170-500GM |
Aluminum Silicofluoride |
17099-70-6 | technical | 500gm |
$541.84 | 2023-09-19 |
aluminium hexafluorosilicate 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
17099-70-6 (aluminium hexafluorosilicate) 関連製品
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
